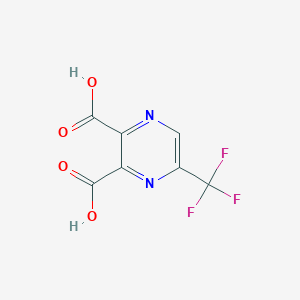![molecular formula C11H9BrN2OS B14068094 2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one CAS No. 1018-90-2](/img/structure/B14068094.png)
2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the quinazolinone family, known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves the reaction of quinazolinone derivatives with bromomethylating agents under controlled conditions. One common method involves the use of bromomethyl ketones in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromomethylating agents and other reactive intermediates .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its reactive bromomethyl group.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This reactivity makes it useful for studying enzyme inhibition and protein labeling .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- 2-(Iodomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- 2-(Hydroxymethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Uniqueness
The uniqueness of 2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one lies in its bromomethyl group, which is more reactive compared to the chloromethyl or iodomethyl analogs. This increased reactivity makes it particularly useful for applications requiring covalent modification of biological targets .
Propiedades
Número CAS |
1018-90-2 |
|---|---|
Fórmula molecular |
C11H9BrN2OS |
Peso molecular |
297.17 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,2-dihydro-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C11H9BrN2OS/c12-5-7-6-14-9-4-2-1-3-8(9)10(15)13-11(14)16-7/h1-4,7H,5-6H2 |
Clave InChI |
IOLKMXUAMNVGKH-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC2=NC(=O)C3=CC=CC=C3N21)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


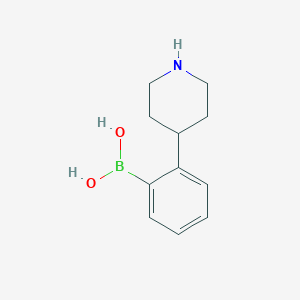

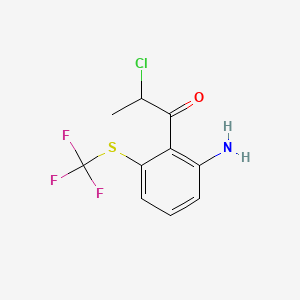
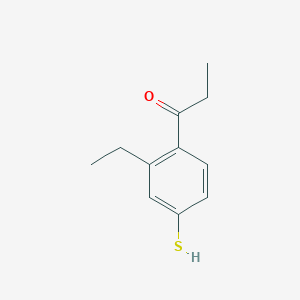


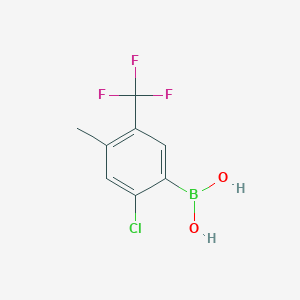
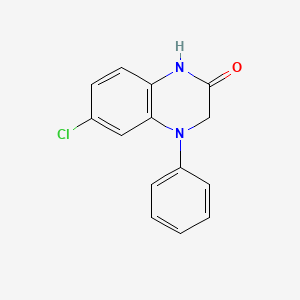

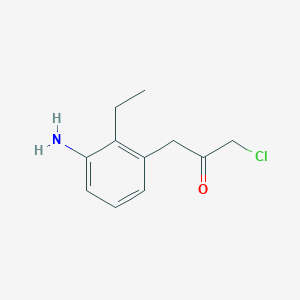
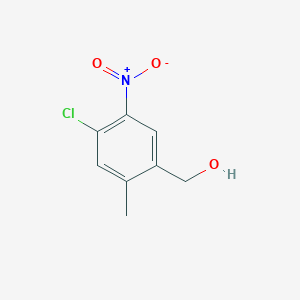
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
